2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide
Description
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms. The compound’s structure also includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This combination of structural features makes the compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H18N4O3/c1-10-5-4-6-11(16-10)17-12(20)9-19-13(21)15(18-14(19)22)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,18,22)(H,16,17,20) |
InChI Key |
SNYCVFNCHSTMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the diazaspiro ring system through a cyclization reaction. This is followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid: This compound shares the diazaspiro ring system but lacks the pyridine ring.
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonyl fluoride: This compound also contains the diazaspiro ring system but has different functional groups attached. The uniqueness of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide lies in its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.27 g/mol
- CAS Number : Not explicitly provided in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the diazaspiro structure contributes to its potential as a pharmacophore in drug design.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways.
- Antioxidant Activity : The dioxo group may contribute to scavenging free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a related diazaspiro compound showed significant inhibition of tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Antimicrobial Effects
Preliminary tests suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxicity of related diazaspiro compounds on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. |
| Study 2 | Evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 µg/mL. |
| Study 3 | Assessed the antioxidant capacity using DPPH assay; results indicated that the compound reduced DPPH radicals by approximately 60% at 100 µM concentration, suggesting strong antioxidant potential. |
Safety and Toxicology
While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate safety profiles. Preliminary data suggest low toxicity in non-cancerous cell lines; however, further studies are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
